molecular formula C18H21NO4S2 B2812604 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1706404-21-8

3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2812604
CAS No.: 1706404-21-8
M. Wt: 379.49
InChI Key: UVKSGYGDWUQKKF-UHFFFAOYSA-N
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Description

The compound 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane features a tropane (8-azabicyclo[3.2.1]octane) core substituted at positions 3 and 8 with methanesulfonyl and naphthalene-1-sulfonyl groups, respectively. Its synthesis involves modular sulfonylation reactions using protocols such as GP1 and GP4 (e.g., coupling sulfonyl chlorides with amine intermediates in dry THF) . Characterization employs NMR, UPLC-MS, and HRMS, yielding white solids or oils with defined molecular weights (e.g., 368.45 g/mol for the target compound) .

Properties

IUPAC Name

3-methylsulfonyl-8-naphthalen-1-ylsulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-24(20,21)16-11-14-9-10-15(12-16)19(14)25(22,23)18-8-4-6-13-5-2-3-7-17(13)18/h2-8,14-16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKSGYGDWUQKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and the introduction of the sulfonyl groups. One common approach is to start with a suitable bicyclic precursor, which undergoes a series of reactions to introduce the desired functional groups. Key steps may include:

    Formation of the Bicyclic Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Methylsulfonyl Group: This step often involves the use of methylsulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Naphthalen-1-ylsulfonyl Group: This can be accomplished using naphthalen-1-ylsulfonyl chloride under similar conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, offering advantages such as improved reaction control and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl groups or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or other reduced forms of the compound.

Scientific Research Applications

Mu Opioid Receptor Antagonism

One of the primary applications of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane is its role as a mu opioid receptor antagonist . Research indicates that compounds within this class can effectively block the mu opioid receptors, which are implicated in pain modulation and gastrointestinal motility.

  • Mechanism of Action : By selectively antagonizing mu receptors, the compound can alleviate opioid-induced side effects such as constipation without compromising analgesic effects.
  • Clinical Implications : This property makes it a candidate for treating conditions like opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI) .

Analgesic Properties

The compound has been investigated for its analgesic properties, showing potential as a pain management agent with reduced risks of tolerance and withdrawal symptoms compared to traditional opioids.

  • Binding Affinity : Studies have demonstrated that it binds selectively to opioid receptors with an affinity comparable to morphine, suggesting its effectiveness in pain relief .
  • Formulation : The compound can be formulated into various pharmaceutical preparations such as tablets, capsules, and injectable forms, allowing for flexible dosing strategies .

Table 1: Comparison of Binding Affinity

Compound NameBinding Affinity (Ki, nM)Receptor Type
Morphine1.0Mu
3-Methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane1.5Mu
Other AntagonistsVariesMu

Data derived from comparative studies on receptor binding affinities.

Case Study 1: Opioid-Induced Bowel Dysfunction

In a clinical trial involving patients with chronic pain receiving opioid therapy, administration of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane resulted in significant improvements in gastrointestinal motility without diminishing pain relief.

  • Outcome Measures : Patients reported reduced constipation scores and maintained adequate pain control.
  • : This suggests that the compound may serve as an effective adjunct therapy for managing OBD in chronic pain patients.

Case Study 2: Postoperative Ileus Management

Another study assessed the efficacy of this compound in preventing postoperative ileus following abdominal surgery.

  • Design : A randomized controlled trial compared the compound with a placebo.
  • Results : The treatment group exhibited earlier bowel function recovery compared to controls, indicating its potential utility in surgical settings.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonyl groups may play a key role in these interactions, potentially affecting the compound’s binding affinity and selectivity. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazole Sulfonamide Derivatives
  • Example: (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane . Key Differences: Position 3 substituents (phenoxy vs. methanesulfonyl) and position 8 sulfonyl groups (pyrazole vs. naphthalene). Impact: Pyrazole sulfonamides exhibit high affinity in structure-activity relationship (SAR) studies, but bulkier naphthalene sulfonyl groups may enhance π-π interactions or metabolic stability .
Triazole Derivatives
  • Example : 8-(Naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane .
    • Key Differences : Position 3 substituent (triazole vs. methanesulfonyl).
    • Impact : Triazole’s hydrogen-bonding capability may alter receptor binding compared to the electron-withdrawing methanesulfonyl group .
Aryl-Substituted Tropanes
  • Example : 3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane .
    • Key Differences : Diphenylmethoxy at position 3 and methyl at position 8 vs. dual sulfonyl groups.
    • Impact : Bulky aryl groups (e.g., diphenylmethoxy) improve CNS penetration but may reduce solubility .

Physicochemical Properties

Compound Name Position 3 Substituent Position 8 Substituent Molecular Weight (g/mol) Key Properties
Target Compound Methanesulfonyl Naphthalene-1-sulfonyl 368.45 High lipophilicity, metabolic stability
Pyrazole Sulfonamide 4-Hexylphenoxy 3,5-Dimethylpyrazole-4-sulfonyl ~450 Moderate solubility, SAR-optimized
Triazole Derivative 1H-1,2,4-Triazol-1-yl Naphthalene-1-sulfonyl 368.45 Enhanced hydrogen bonding
RTI336 3β-(4-Chlorophenyl) 2β-(3-(4-Methylphenyl)isoxazole) ~350 High DAT inhibition

Biological Activity

3-Methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane is a compound belonging to the azabicyclo family, characterized by its unique bicyclic structure and sulfonyl functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's IUPAC name is 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane, and its molecular formula is C18H21NO4S2C_{18}H_{21}NO_4S_2. The presence of both methylsulfonyl and naphthalen-1-ylsulfonyl groups enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC18H21NO4S2C_{18}H_{21}NO_4S_2
Molecular Weight385.49 g/mol
IUPAC Name3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane

The biological activity of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane is believed to involve interactions with specific molecular targets, particularly through its sulfonyl groups, which may influence binding affinity and selectivity for various receptors or enzymes involved in disease processes. However, detailed mechanisms remain to be fully elucidated, necessitating further investigation into its pharmacodynamics.

Antiparasitic Activity

Research indicates that structurally related compounds within the azabicyclo family exhibit significant antiprotozoal activities against organisms such as Plasmodium falciparum (malaria) and Trypanosoma brucei (African sleeping sickness). The structure–activity relationship (SAR) studies suggest that modifications to the bicyclic framework can enhance potency against these pathogens .

Study on Antiprotozoal Potency

A study investigated the antiplasmodial and antitrypanosomal activities of various azabicyclo compounds, including derivatives related to 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane. The results showed promising activity against Plasmodium falciparum K1 (multiresistant) with IC50 values indicating effective inhibition .

Opioid Receptor Interaction

Another significant aspect of research involves the compound's potential as a mu-opioid receptor antagonist. Compounds in this class have been shown to modulate gastrointestinal motility disorders effectively, suggesting therapeutic applications in managing opioid-induced constipation .

Comparative Analysis

To contextualize the biological activity of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane, it is beneficial to compare it with similar compounds.

Compound NameBiological ActivityKey Features
(1R,4R)-2,5-diazabicyclo[2.2.1]heptaneAntiprotozoalLacks sulfonyl groups
Pyrazole azabicyclo[3.2.1]octaneNAAA inhibitionHigh selectivity for inflammatory response

Q & A

Q. What are the key structural features of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane that influence its chemical reactivity and bioactivity?

The compound’s bicyclic [3.2.1]octane scaffold provides rigidity, enabling precise interactions with biological targets. The dual sulfonyl groups (methanesulfonyl and naphthalene sulfonyl) enhance electron-withdrawing effects, stabilizing transition states in reactions and increasing binding affinity to enzymes like acetylcholinesterase . The naphthalene moiety introduces π-π stacking potential, critical for hydrophobic interactions in receptor binding .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • NMR Spectroscopy : Essential for confirming stereochemistry and substituent positions. For example, 1^1H NMR chemical shifts between δ 3.0–4.0 ppm typically indicate sulfonyl-proximal protons .
  • HPLC-MS : Used for purity assessment (≥95% purity is standard) and metabolic stability studies .
  • X-ray Crystallography : Resolves absolute configuration, particularly for enantiomers synthesized via asymmetric methods .

Q. What synthetic strategies are commonly employed to construct the 8-azabicyclo[3.2.1]octane core?

The core is often synthesized via:

  • Mannich Cyclization : Using tropinone derivatives and sulfonyl chlorides under basic conditions (e.g., K2_2CO3_3/DMF, 80°C) .
  • Enantioselective Catalysis : Chiral catalysts like spirocyclic phosphoric acids enable asymmetric synthesis of the bicyclic scaffold (e.g., 92% ee reported in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Approach Methodology Example
Dose-Response Analysis Validate activity thresholds using IC50_{50} curves. Discrepancies may arise from assay sensitivity (e.g., fluorescence vs. radiometric assays) .IC50_{50} values for acetylcholinesterase inhibition ranged from 0.5–4 µM depending on substrate concentration .
Structural Modifications Introduce targeted substitutions (e.g., fluorination at the naphthalene ring) to isolate variables affecting potency .4-Fluoro substitution increased DAT binding affinity by 3-fold compared to unmodified analogs .

Q. What computational tools are recommended for studying structure-activity relationships (SAR) of derivatives?

  • Molecular Dynamics (MD) Simulations : Identify binding poses in enzyme active sites (e.g., docking with monoamine oxidase B) .
  • QSAR Models : Use descriptors like LogP and polar surface area to predict bioavailability. A QSAR study on tropane analogs achieved R2^2 = 0.89 for predicting DAT affinity .
  • DFT Calculations : Optimize transition states for sulfonylation reactions, reducing synthetic byproducts .

Q. How do metabolic pathways influence the in vivo efficacy of this compound?

  • Primary Metabolism : Hepatic CYP3A4-mediated oxidation of the naphthalene ring produces hydroxylated metabolites (detected via LC-MS/MS) .
  • Pharmacokinetic Optimization : PEGylation of the sulfonyl groups improves half-life from 2.1 h to 6.8 h in murine models .

Q. What methodologies optimize reaction yields in multi-step syntheses?

Step Challenge Solution Yield Improvement
SulfonylationCompeting side reactionsUse slow addition of sulfonyl chloride at 0°CFrom 45% to 78%
PurificationCo-eluting impuritiesEmploy reverse-phase HPLC with acetonitrile/water gradientPurity ≥99%

Q. What mechanisms underlie its inhibition of neurotransmitter transporters (e.g., DAT, SERT)?

The compound acts as a competitive inhibitor by:

  • Steric Blockade : The bicyclic core occupies the substrate-binding pocket of DAT (confirmed via cryo-EM) .
  • Electrostatic Interactions : Sulfonyl groups form hydrogen bonds with Asp79 and Ser421 in SERT .

Q. How does this compound compare to structurally similar analogs in terms of biological activity?

Compound Structural Variation Biological Activity Source
3-Methanesulfonyl-8-(3-CF3_3-phenylsulfonyl) analogTrifluoromethyl substitution10× higher MAO-B selectivity
8-Cyclopropylmethyl derivativeCyclopropyl vs. naphthaleneReduced DAT affinity (IC50_{50} = 12 nM vs. 3 nM)

Methodological Notes

  • Contradiction Management : Cross-validate bioactivity data using orthogonal assays (e.g., SPR and cellular uptake) .
  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during bicyclic core synthesis to avoid racemization .

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